molecular formula C10H6IN3O3 B7587955 2-(4-Iodophenoxy)-5-nitropyrimidine

2-(4-Iodophenoxy)-5-nitropyrimidine

Cat. No. B7587955
M. Wt: 343.08 g/mol
InChI Key: RKWSUMWQOHXPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Iodophenoxy)-5-nitropyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and research. This compound is a member of the pyrimidine family, which is a class of organic compounds that are widely used in medicinal chemistry.

Scientific Research Applications

2-(4-Iodophenoxy)-5-nitropyrimidine has been extensively studied for its potential applications in drug discovery and research. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including tyrosine kinases, protein kinases, and phosphodiesterases. These enzymes play a crucial role in several cellular processes, such as signal transduction, cell division, and gene expression. Therefore, the inhibition of these enzymes by 2-(4-Iodophenoxy)-5-nitropyrimidine could have significant therapeutic implications in the treatment of various diseases, including cancer, inflammatory disorders, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenoxy)-5-nitropyrimidine involves the inhibition of specific enzymes in the cell. This compound binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the catalytic activity of the enzyme. The exact mechanism of inhibition may vary depending on the specific enzyme targeted by 2-(4-Iodophenoxy)-5-nitropyrimidine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Iodophenoxy)-5-nitropyrimidine have been extensively studied in vitro and in vivo. This compound has been shown to exhibit potent anti-cancer activity in several cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 2-(4-Iodophenoxy)-5-nitropyrimidine has been shown to exhibit anti-inflammatory and antiplatelet activity, which could have significant implications in the treatment of inflammatory disorders and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-Iodophenoxy)-5-nitropyrimidine in lab experiments include its potent inhibitory activity against several enzymes, its broad range of potential applications in drug discovery and research, and its well-established synthesis method. However, the limitations of using 2-(4-Iodophenoxy)-5-nitropyrimidine include its potential toxicity and the need for further studies to establish its safety and efficacy in vivo.

Future Directions

The future directions for research on 2-(4-Iodophenoxy)-5-nitropyrimidine include the development of more potent and selective inhibitors of specific enzymes, the evaluation of its safety and efficacy in preclinical and clinical studies, and the identification of new applications for this compound in drug discovery and research. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-Iodophenoxy)-5-nitropyrimidine and to identify potential drug targets for this compound.

Synthesis Methods

The synthesis of 2-(4-Iodophenoxy)-5-nitropyrimidine involves the reaction of 4-iodophenol and 5-nitropyrimidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the yield of the product is optimized by modifying the reaction parameters. The synthesis of this compound has been reported in several scientific publications, and various modifications of the reaction conditions have been suggested to improve the yield and purity of the product.

properties

IUPAC Name

2-(4-iodophenoxy)-5-nitropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6IN3O3/c11-7-1-3-9(4-2-7)17-10-12-5-8(6-13-10)14(15)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWSUMWQOHXPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=N2)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodophenoxy)-5-nitropyrimidine

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